molecular formula C7H7N3O2 B8623873 3,4-Diformylaminopyridine

3,4-Diformylaminopyridine

Cat. No.: B8623873
M. Wt: 165.15 g/mol
InChI Key: ZBVYGHGCJOGZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diformylaminopyridine is a pyridine derivative featuring formylamino (-NHCHO) substituents at the 3 and 4 positions of the pyridine ring. Formylation of 3,4-diaminopyridine (CAS 54-96-6, ) would yield this compound, introducing electron-withdrawing formyl groups that alter its chemical reactivity and applications. Such derivatives are often utilized in pharmaceutical synthesis, coordination chemistry, or polymer science due to their ability to act as ligands or intermediates.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

N-(3-formamidopyridin-4-yl)formamide

InChI

InChI=1S/C7H7N3O2/c11-4-9-6-1-2-8-3-7(6)10-5-12/h1-5H,(H,10,12)(H,8,9,11)

InChI Key

ZBVYGHGCJOGZRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NC=O)NC=O

Origin of Product

United States

Comparison with Similar Compounds

3,4-Diaminopyridine (CAS 54-96-6)

  • Molecular Formula : C₅H₈N₃ ().
  • Functional Groups: Two amino (-NH₂) groups at positions 3 and 3.
  • Reactivity: Amino groups are electron-donating, increasing pyridine’s basicity and nucleophilicity. Prone to oxidation and substitution reactions; used in drug synthesis (e.g., treatments for neuromuscular disorders).
  • Applications : Pharmaceutical intermediate (e.g., Lambert-Eaton myasthenic syndrome therapy) and ligand in coordination chemistry .

Comparison with 3,4-Diformylaminopyridine:

  • Electronic Effects: Formylamino groups (-NHCHO) in this compound are electron-withdrawing, reducing basicity compared to 3,4-diaminopyridine.
  • Stability : Formylation enhances resistance to oxidation but may reduce nucleophilic reactivity.
  • Applications: Likely specialized in metal coordination (due to carbonyl groups) or as a monomer in thermally stable polymers.

3,4-Dimethylpyridine (Silver Nitrate Complex, CAS 29827-32-5)

  • Molecular Formula : C₇H₉N (inferred from ).
  • Functional Groups : Methyl (-CH₃) groups at positions 3 and 4.
  • Reactivity :
    • Methyl groups are weakly electron-donating, slightly enhancing pyridine’s basicity.
    • Forms stable coordination complexes with metals like silver ().
  • Applications : Metal-organic frameworks (MOFs), catalysis, or sensor materials .

Comparison with this compound:

  • Coordination Chemistry: this compound may act as a polydentate ligand, leveraging both pyridine nitrogen and carbonyl oxygen for metal chelation, unlike 3,4-dimethylpyridine’s monodentate behavior.

Pyridine Derivative with Pyrrol-Phenyl Substituents (CAS 170734-11-9)

  • Molecular Formula : C₁₅H₁₄N₂ ().
  • Functional Groups : 3,4-dihydro-5-phenyl-2H-pyrrole fused to pyridine.
  • Reactivity :
    • The phenyl-pyrrol system introduces steric hindrance and extended conjugation.
    • Likely exhibits fluorescence or photochemical activity.
  • Applications: Potential use in organic electronics or bioactive molecule synthesis .

Comparison with this compound:

  • Structural Complexity: The fused pyrrol-phenyl system in CAS 170734-11-9 offers planar rigidity, whereas this compound’s substituents are more flexible.
  • Electronic Properties: Formylamino groups in this compound may enable hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic phenyl-pyrrol derivative.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Functional Groups Key Reactivity/Applications
This compound C₇H₇N₃O₂ -NHCHO at 3,4 positions Ligand, polymer intermediate
3,4-Diaminopyridine C₅H₈N₃ -NH₂ at 3,4 positions Pharmaceuticals, coordination chemistry
3,4-Dimethylpyridine C₇H₉N -CH₃ at 3,4 positions Metal complexes, catalysis
CAS 170734-11-9 C₁₅H₁₄N₂ Pyrrol-phenyl fused Organic electronics, fluorescence

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.